The compound's molecular formula is , and its structural characteristics can be represented by the canonical SMILES notation: CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C
. SU5614 has been synthesized and evaluated in various studies, particularly focusing on its role in inhibiting receptor tyrosine kinases involved in cancer progression.
SU5614 is classified under the category of indolinone derivatives, which are known for their biological activity. As a protein tyrosine kinase inhibitor, it is specifically used to investigate pathways related to cell growth and survival, particularly in cancer biology.
The synthesis of SU5614 involves several key steps:
While specific industrial production methods for SU5614 are not extensively documented, laboratory syntheses typically follow the outlined synthetic route with optimizations for yield and purity.
The molecular structure of SU5614 features a complex arrangement including an indolinone core and a chlorinated pyrrole moiety. The compound's three-dimensional conformation plays a crucial role in its biological activity.
XLBQNZICMYZIQT-UHFFFAOYSA-N
SU5614 is involved in several chemical reactions, including:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
SU5614 exerts its effects primarily by inhibiting the kinase activity of VEGFR and PDGFR. It binds to the ATP-binding site of these receptors, effectively preventing their autophosphorylation. This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells .
Relevant data regarding these properties can often be found in chemical databases such as PubChem.
SU5614 has several significant applications in scientific research:
SU5614 (chemical name: (3Z)-5-Chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one) is a synthetic small-molecule inhibitor belonging to the indolinone class. It exhibits potent activity against key receptor tyrosine kinases (RTKs) implicated in oncogenesis and angiogenesis, including FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit). Its multitargeted inhibition profile positions it as a prototype for molecularly targeted therapies in hematologic malignancies and solid tumors [1] [3] [5].
SU5614 features a canonical indolin-2-one core with a 5-chloro substitution and a 3,5-dimethylpyrrole moiety linked via a methylidene bridge at the C3 position. This Z-configuration is critical for kinase binding affinity. Key structural attributes include:
Table 1: Molecular Descriptors of SU5614
Property | Value |
---|---|
Chemical Formula | C₁₅H₁₃ClN₂O |
Molecular Weight | 272.73 g/mol |
SMILES | Cc1cc(C)c(\C=C2/C(=O)Nc3ccc(Cl)cc23)[nH]1 |
InChI Key | XLBQNZICMYZIQT-GHXNOFRVSA-N |
Solubility | ≥20 mg/mL in DMSO |
SAR studies of indolinones reveal that:
SU5614 demonstrates nanomolar potency against clinically relevant kinases:
Table 2: Kinase Inhibition Profile of SU5614
Kinase Target | Biological Role | IC₅₀ (nM) | Cellular Assay Model |
---|---|---|---|
FLT3 | Hematopoietic progenitor proliferation | 10 | BaF3/FLT3-ITD cells [2] |
VEGFR-2 | Angiogenesis regulation | 20–100* | HUVEC sprouting [5] |
c-Kit | Stem cell maintenance | 50–100 | AML cell lines (Kasumi-1) [5] |
PDGFRβ | Stromal cell signaling | >100 | Not determined |
*Potency varies with activation state; inhibits VEGF-induced migration at 100 nM.
Mechanistic insights:
SU5614 emerged during the early 2000s kinase inhibitor renaissance, alongside seminal compounds like imatinib. Key milestones:
SU5614’s multitargeted profile enables dual therapeutic mechanisms:
Antileukemic Efficacy
Antiangiogenic Activity
Table 3: Cellular Responses to SU5614 in Disease Models
Cell Type | Phenotypic Effect | Key Biomarkers Altered |
---|---|---|
FLT3-ITD+ AML blasts | Apoptosis, proliferation arrest | ↓p-FLT3, ↓p-STAT5, ↓BCL-XL |
c-Kit+ AML cells | Loss of SCF-mediated survival | ↓p-c-Kit, ↓p-AKT |
VEGF-stimulated HUVECs | Migration inhibition, tube disruption | ↓p-VEGFR-2, ↓p-ERK |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: